2,2,5-Trimethylmorpholine
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Overview
Description
2,2,5-Trimethylmorpholine is an organic compound with the molecular formula C7H15NO It is a morpholine derivative characterized by the presence of three methyl groups attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethylmorpholine typically involves the reaction of morpholine with methylating agents under controlled conditions. One common method is the alkylation of morpholine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,2,5-Trimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced morpholine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted morpholine compounds with various functional groups.
Scientific Research Applications
2,2,5-Trimethylmorpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2,2,5-Trimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, it has been shown to inhibit monoamine uptake and nicotinic acetylcholine receptor function, which can influence neurotransmitter levels and neuronal activity .
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethylmorpholine: A similar compound with an additional methyl group, known for its use as a solvent and reagent in organic synthesis.
2,5,5-Trimethylmorpholine: Another morpholine derivative with similar chemical properties and applications.
Uniqueness
2,2,5-Trimethylmorpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2,2,5-trimethylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-4-9-7(2,3)5-8-6/h6,8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLYPPYIFLTLSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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